PRMT4 (CARM1) Inhibitory Potency: Head-to-Head Comparison with the Closest Structural Analog in the Same Screening Campaign
In a standardized biochemical assay measuring inhibition of human full-length PRMT4 (residues 1–608) expressed in 293F cells, the target compound Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate (CHEMBL3930600) exhibited an IC50 of 53 nM [1]. Its closest congeneric analog in the same screening set, CHEMBL3939593 (BDBM50194773)—a structurally related 2,4-diaminopyrimidine derivative—yielded an IC50 of 42 nM under identical assay conditions [2]. The 11 nM difference (approximately 1.26-fold) indicates that the target compound is slightly less potent against PRMT4 than this specific analog, providing a defined potency benchmark for structure-activity relationship (SAR) studies within this chemotype. For context, the well-established PRMT4 chemical probe TP-064 achieves an IC50 of <10 nM in comparable assays [3].
| Evidence Dimension | PRMT4 (CARM1) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 53 nM |
| Comparator Or Baseline | CHEMBL3939593 (closest analog): IC50 = 42 nM; TP-064 (reference probe): IC50 <10 nM |
| Quantified Difference | 1.26-fold less potent than CHEMBL3939593; ~5.3-fold less potent than TP-064 |
| Conditions | Inhibition of human full-length PRMT4 (1–608 residues) expressed in 293F cells, methylation activity assay, preincubation protocol; data curated by ChEMBL from Icahn School of Medicine at Mount Sinai |
Why This Matters
This defines the precise potency position of the compound within its chemotype series, enabling informed selection when a moderate-affinity PRMT4 binder with this specific 2,4-diaminopyrimidine scaffold is required rather than a high-potency probe like TP-064.
- [1] BindingDB BDBM50194774; CHEMBL3930600. IC50: 53 nM against human PRMT4 (1–608 residues, 293F expression). Curated by ChEMBL. View Source
- [2] BindingDB BDBM50194773; CHEMBL3939593. IC50: 42 nM against human PRMT4 (1–608 residues, 293F expression). Curated by ChEMBL. View Source
- [3] Nakayama K, et al. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma. Oncotarget. 2018;9:18480-18493. IC50 <10 nM for PRMT4. View Source
